N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxypyrimidine carboxamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction may proceed through intermediate formation, followed by cyclization and subsequent functional group modifications to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Purification methods like recrystallization and chromatography are often used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Ethylhexyl 4-(dimethylamino)benzoate
- 4-(4-Dimethylaminophenyl)pyridine
Uniqueness
Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17(2)10-5-3-9(4-6-10)16-13(19)11-7-12(18)15-8-14-11/h3-8H,1-2H3,(H,16,19)(H,14,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOJAXLIAORQRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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